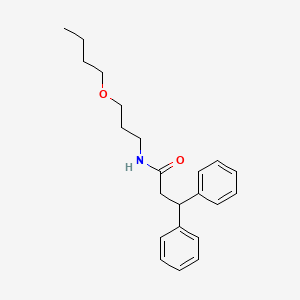![molecular formula C14H13BrN2O3S2 B5207626 N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide, also known as ABT-737, is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide binds to the hydrophobic groove of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as Bax and Bak, which then induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has shown promising results in preclinical studies. However, N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has some limitations, including its specificity for certain anti-apoptotic proteins and its potential for resistance development.
Future Directions
There are several future directions for the use of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide in cancer treatment. One potential direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide and other targeted therapies or chemotherapy drugs. Another direction is the development of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide analogs that have improved specificity and potency. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide in combination with immunotherapy is an area of active research.
Synthesis Methods
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including sodium hydride, potassium carbonate, and palladium on carbon. The final product is obtained through crystallization and purification steps.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by selectively targeting anti-apoptotic proteins, which are often overexpressed in cancer cells. N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide has been tested in various cancer cell lines and has shown promising results in preclinical studies.
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S2/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEOXDIYGNDQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)